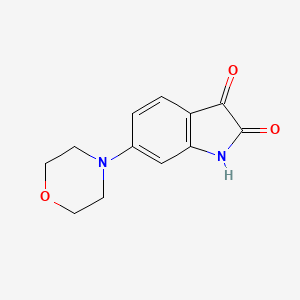

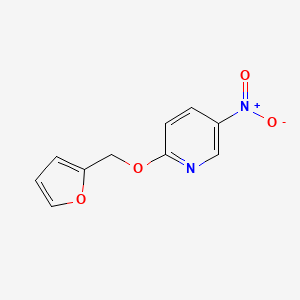

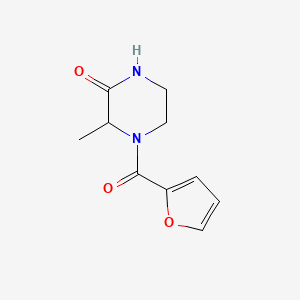

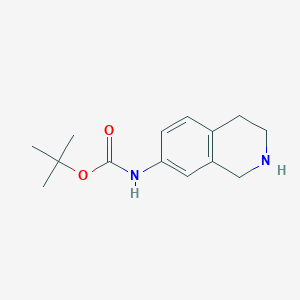

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse. Furan-2-carbonyl isothiocyanate, for example, can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one and its derivatives have been utilized in the synthesis of complex chemical compounds. For example, the oxidative carbonylation of 3-yne-1,2-diol derivatives, catalyzed by PdI(2)/KI, leads to the formation of furan-3-carboxylic esters, indicating its utility in creating high-value chemical products through a one-step process (Gabriele et al., 2012). Similarly, the synthesis of substituted phenylthiourea furan derivatives highlights the role of this compound in the formation of complex molecular structures, which includes studying intramolecular hydrogen bonds and various intermolecular interactions (Hritzová et al., 2005).

Pharmacological Research

While excluding specific details on drug use, dosage, and side effects, it's worth mentioning that some derivatives of this compound have been investigated for their pharmacological properties. For instance, 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones were synthesized and found to exhibit strong antinociceptive properties, which were observed across a range of doses (Siwek et al., 2008).

Neuroinflammation Imaging

In the context of neurology, a derivative of this compound, specifically [11C]CPPC, was developed as a PET radiotracer for imaging reactive microglia and disease-associated microglia, which are key in understanding neuroinflammation in various neuropsychiatric disorders. This compound allows for non-invasive imaging of microglia, aiding in the study of diseases like Alzheimer’s and Parkinson's, and monitoring the neuroinflammatory effects of various therapies (Horti et al., 2019).

Catalysis and Reaction Mechanisms

This compound and its derivatives are also significant in catalysis. For example, SiO2-supported Ni and NiFe bimetallic catalysts were used for converting furfural into valuable chemicals, demonstrating the role of these compounds in facilitating and understanding complex catalytic processes (Sitthisa et al., 2011).

Zukünftige Richtungen

Furan derivatives have a broad scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Therefore, “4-(Furan-2-carbonyl)-3-methylpiperazin-2-one”, being a furan derivative, could potentially be a subject of future research in the field of medicinal chemistry.

Wirkmechanismus

Target of Action

Furan derivatives have been found to have a wide range of biological activities and can interact with various targets or receptors in the body .

Mode of Action

Without specific information on “4-(Furan-2-carbonyl)-3-methylpiperazin-2-one”, it’s difficult to detail its mode of action. Furan derivatives often interact with their targets through hydrogen bonding, given the presence of the ether oxygen in the furan ring .

Biochemical Pathways

Furan derivatives can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The furan ring is a nonpolar aromatic compound, and the presence of the ether oxygen adds polarity, which can improve the pharmacokinetic characteristics of lead molecules .

Result of Action

Without specific information, it’s difficult to describe the molecular and cellular effects of “this compound”. Furan derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .

Eigenschaften

IUPAC Name |

4-(furan-2-carbonyl)-3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHFKRWXDVGPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)